molecular formula C26H26N5O2P B14521154 P-{Anilino[(phenylcarbamoyl)amino]methyl}-N,N'-diphenylphosphonic diamide CAS No. 62779-33-3

P-{Anilino[(phenylcarbamoyl)amino]methyl}-N,N'-diphenylphosphonic diamide

Cat. No.: B14521154
CAS No.: 62779-33-3
M. Wt: 471.5 g/mol
InChI Key: BWEPDHXHMPDUSN-UHFFFAOYSA-N
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Description

P-{Anilino[(phenylcarbamoyl)amino]methyl}-N,N’-diphenylphosphonic diamide is a complex organic compound that features a phosphonic diamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-{Anilino[(phenylcarbamoyl)amino]methyl}-N,N’-diphenylphosphonic diamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of aniline derivatives with phosphonic diamide precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or platinum complexes to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and recrystallization is also common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

P-{Anilino[(phenylcarbamoyl)amino]methyl}-N,N’-diphenylphosphonic diamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions are typically performed under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of new compounds with different functional groups attached to the phosphonic diamide core .

Scientific Research Applications

P-{Anilino[(phenylcarbamoyl)amino]methyl}-N,N’-diphenylphosphonic diamide has several scientific research applications:

Mechanism of Action

The mechanism of action of P-{Anilino[(phenylcarbamoyl)amino]methyl}-N,N’-diphenylphosphonic diamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to P-{Anilino[(phenylcarbamoyl)amino]methyl}-N,N’-diphenylphosphonic diamide include:

Uniqueness

What sets P-{Anilino[(phenylcarbamoyl)amino]methyl}-N,N’-diphenylphosphonic diamide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62779-33-3

Molecular Formula

C26H26N5O2P

Molecular Weight

471.5 g/mol

IUPAC Name

1-[anilino(dianilinophosphoryl)methyl]-3-phenylurea

InChI

InChI=1S/C26H26N5O2P/c32-25(27-21-13-5-1-6-14-21)29-26(28-22-15-7-2-8-16-22)34(33,30-23-17-9-3-10-18-23)31-24-19-11-4-12-20-24/h1-20,26,28H,(H2,27,29,32)(H2,30,31,33)

InChI Key

BWEPDHXHMPDUSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(NC(=O)NC2=CC=CC=C2)P(=O)(NC3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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